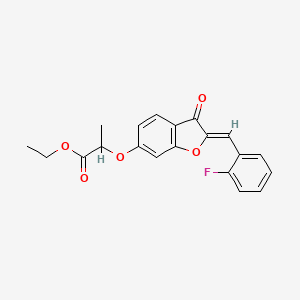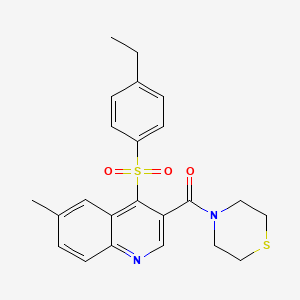![molecular formula C18H19NO4 B2542130 2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate CAS No. 1794750-97-2](/img/structure/B2542130.png)
2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate and related compounds are actively researched in the field of organic chemistry for their synthesis and structural characterization. These compounds are intermediates in the synthesis of various acyclic and cyclic compounds through reactions with b-amino alcohols, leading to novel organic structures with potential applications across different scientific domains, including medicinal chemistry and materials science. Characterization of these compounds is achieved through spectroscopic methods such as NMR, infrared, and mass spectrometry, further establishing their structural and chemical properties (Percino & Hernández, 2007).
Antibacterial Activity
The derivatives of this compound have been explored for their antibacterial activity. Synthesis of related compounds, such as Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, shows promising bactericidal effects against both Gram-positive and Gram-negative bacteria. This highlights the potential of these compounds in developing new antibacterial agents, which is crucial in the fight against antibiotic-resistant bacteria (Karai et al., 2018).
Herbicidal Activity
Research into the herbicidal activity of methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate (AKH-7088) and its geometrical isomers has demonstrated their effectiveness in controlling broadleaf weeds in soybeans. These findings suggest the potential of such compounds in agricultural applications, offering a new avenue for the development of herbicides with specific action modes (Hayashi & Kouji, 1990).
Synthesis of Heterocyclic Systems
Compounds like Methyl and Phenylmethyl 2-Acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate serve as reagents in the synthesis of various heterocyclic systems. These systems have broad applications in pharmaceuticals, where they are used to develop drugs with novel mechanisms of action. The ability to synthesize complex heterocyclic structures from these precursors opens up new pathways in drug discovery and development (Selič et al., 1997).
Regiocontrolled Nitrogen Benzannulation
The oxidative acetoxylation of 2-methoxyphenols mediated by hypervalent iodine(III) demonstrates the utility of this compound and related compounds in regiocontrolled nitrogen benzannulation. This methodology facilitates the synthesis of indole and quinoline derivatives, important scaffolds in medicinal chemistry for their diverse biological activities. Such reactions are invaluable for constructing complex molecular architectures in an efficient manner (Quideau et al., 2001).
Propriétés
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-19(15-9-4-3-5-10-15)17(20)13-23-18(21)12-14-8-6-7-11-16(14)22-2/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWBIFUPAZPFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2542048.png)
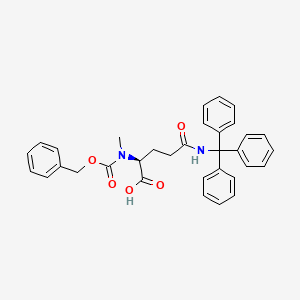

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542052.png)
![(Z)-2-cyano-N-[2-(3,4-difluorophenyl)-2-hydroxyethyl]-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2542053.png)

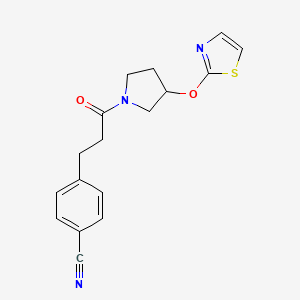
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2542058.png)
![(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2542061.png)
![Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-YL)propan-2-YL]carbamate](/img/structure/B2542062.png)
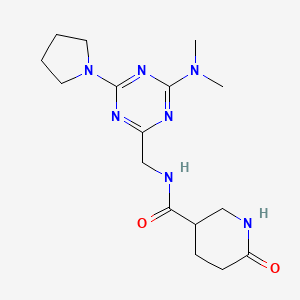
![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2542067.png)
